molecular formula C7H17NS B3053743 1-Propanethiol, 3-(diethylamino)- CAS No. 55790-39-1

1-Propanethiol, 3-(diethylamino)-

Cat. No. B3053743
CAS RN: 55790-39-1
M. Wt: 147.28 g/mol
InChI Key: XQFQYOHHVAEHPL-UHFFFAOYSA-N
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Description

“1-Propanethiol, 3-(diethylamino)-” also known as “3-diethylaminopropane-1-thiol” is a chemical compound . It has a systematic name in English code system as "NSC: Source: 99105" .


Molecular Structure Analysis

The molecular formula of “1-Propanethiol, 3-(diethylamino)-” is C7H17NO . The IUPAC Standard InChI is InChI=1S/C7H17NO/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3 . The molecular weight is 131.2160 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Propanethiol, 3-(diethylamino)-” include a molecular weight of 131.2160 . It has a boiling point of 462.7 K and a density of 0.872 g/mL at 25 °C .

Scientific Research Applications

  • Biofunctional Device Development : 1-Propanethiol (CH3CH2CH2SH) has been connected with O-polar zinc oxide (ZnO) surfaces, potentially for biofunctional device applications. X-ray photoelectron spectroscopy revealed S-O bond formation between 1-propanethiol and ZnO layers, showing stability even at 400°C thermal treatment (Ogata et al., 2005).

  • Chemical Synthesis and Reactivity Studies : 1,3-Dipolar cycloadditions involving methyl 3-(diethylamino)propiolate were explored, both experimentally and computationally, yielding methyl 3-(diethylamino)-pyrazole-4-carboxylates. This study contributes to the understanding of regioselectivity in chemical reactions (Breugst et al., 2018).

  • Optoelectronic Properties : The dye 7-(Diethylamino)-coumarin-3-carboxylic acid, prone to molecular aggregation, displays inconsistent optoelectronic properties. This research aids in understanding the J-aggregates of this compound and its different aggregation characteristics in various solvents (Liu et al., 2014).

  • Radiolysis Research : 1-Propanethiol serves as an efficient radical scavenger in the γ-radiolysis of liquid cyclohexane, showcasing its potential use in radiation chemistry (Esser & Stone, 1973).

  • Synthetic Chemistry Applications : A study synthesized new 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol and phthalonitrile derivatives. These compounds, converted into water-soluble products, contribute to the development of novel metal-free and metallophthalocyanines (Acar et al., 2012).

  • Development of New Ring Systems : The reaction of 3-substituted (1 H )-1-isoindolones with 1-diethylamino-1-propyne resulted in new ring-expanded molecules, expanding the repertoire of heterocyclic systems (Abramovitch et al., 1996).

properties

IUPAC Name

3-(diethylamino)propane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NS/c1-3-8(4-2)6-5-7-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFQYOHHVAEHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60204360
Record name 1-Propanethiol, 3-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Propanethiol, 3-(diethylamino)-

CAS RN

55790-39-1
Record name 3-(Diethylamino)-1-propanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55790-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanethiol, 3-(diethylamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055790391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Diethylaminopropanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propanethiol, 3-(diethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60204360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-diethylaminopropane-1-thiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q5V6PW5H9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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